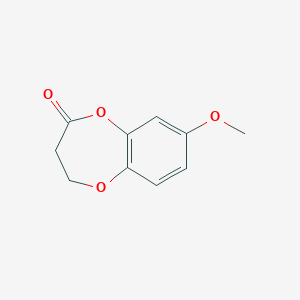![molecular formula C14H15ClOSe B14139926 5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran CAS No. 88874-97-9](/img/structure/B14139926.png)
5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran is a selenium-containing organic compound Selenium compounds are known for their unique properties, including antioxidant and immunomodulatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran typically involves the reaction of 4-chlorophenyl selenide with appropriate pyran derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenide group to selenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include selenoxide derivatives, selenol compounds, and substituted pyran derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its antioxidant properties and potential to modulate oxidative stress in biological systems.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets such as enzymes involved in oxidative stress pathways. The compound can modulate the activity of enzymes like glutathione peroxidase and catalase, leading to reduced levels of reactive oxygen species and enhanced antioxidant defense. This mechanism underlies its potential therapeutic effects in neuroprotection and other applications.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Studied for its antiviral activity.
Uniqueness
5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran is unique due to its specific structural features and the presence of both selenide and pyran moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
88874-97-9 |
|---|---|
Molecular Formula |
C14H15ClOSe |
Molecular Weight |
313.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)selanyl-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H15ClOSe/c1-3-12-8-10(2)14(9-16-12)17-13-6-4-11(15)5-7-13/h3-7,9-10,12H,1,8H2,2H3 |
InChI Key |
WCCVDDLKTBTFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC=C1[Se]C2=CC=C(C=C2)Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


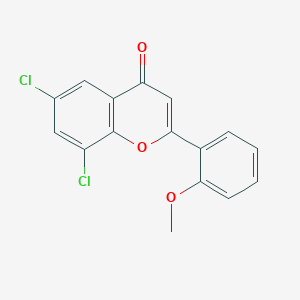
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
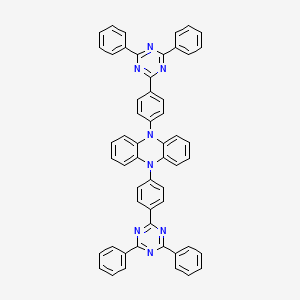
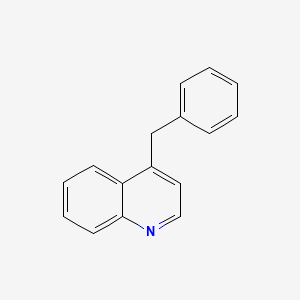
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
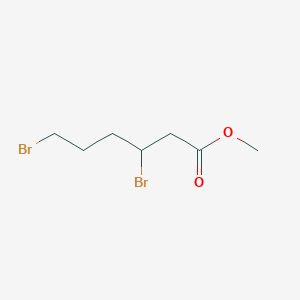

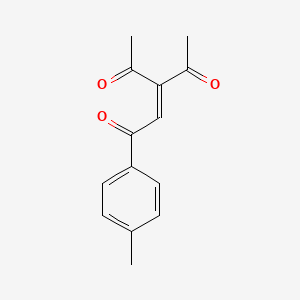
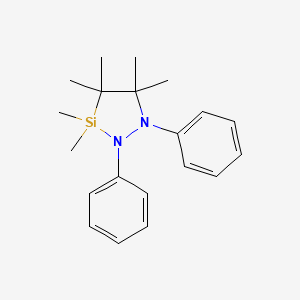
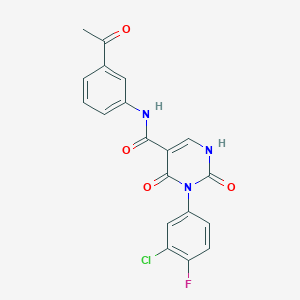
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
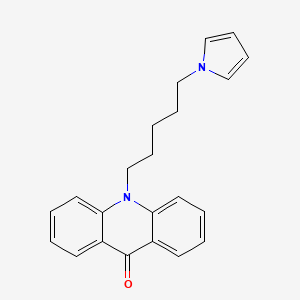
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
